Trichloroacetamide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16599. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

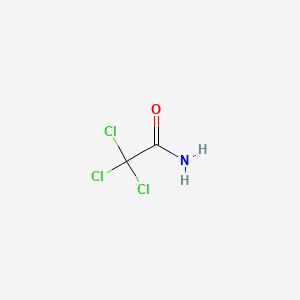

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trichloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQQXPKAYZYUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021671 | |

| Record name | 2,2,2-Trichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | 2,2,2-Trichloroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2,2,2-Trichloroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-65-0, 73006-90-3 | |

| Record name | Trichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 73006-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BL3305RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Laboratory-Scale Synthesis of Trichloroacetamide from Trichloroacetic Acid

This guide provides an in-depth overview of a reliable method for synthesizing trichloroacetamide, a significant compound in various industrial and organic synthesis applications, including the production of pharmaceuticals and herbicides.[1] The primary focus is the conversion of trichloroacetic acid into this compound, a process detailed for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process suitable for a laboratory setting, ensuring clarity and reproducibility for those with a foundational knowledge of organic chemistry.

Synthesis Pathway Overview

The conversion of a carboxylic acid, such as trichloroacetic acid, into a primary amide like this compound is most effectively achieved through a two-step reaction sequence. This method is standard in organic synthesis for converting less reactive carboxylic acids into more versatile, reactive intermediates.

-

Activation of Trichloroacetic Acid : The first step involves the conversion of trichloroacetic acid into its highly reactive acid chloride derivative, trichloroacetyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2]

-

Amination of Trichloroacetyl Chloride : The resulting trichloroacetyl chloride is then reacted with ammonia (NH₃) to produce the final product, this compound. This step substitutes the chloride with an amino group.[2][3]

This sequential approach ensures a high-yield and clean conversion, which is often difficult to achieve by directly reacting a carboxylic acid with ammonia.

References

An In-depth Technical Guide to Trichloroacetamide for Researchers and Drug Development Professionals

Introduction

Trichloroacetamide (TCA), a halogenated amide, is a versatile chemical compound with significant applications in organic synthesis and as a key intermediate in the production of various agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Source |

| CAS Number | 594-65-0 | [1][2][3][4][5] |

| Molecular Formula | C₂H₂Cl₃NO | [1][2][3][4] |

| Molecular Weight | 162.40 g/mol | [1][3][5] |

| Melting Point | 139-143 °C | [2] |

| Boiling Point | 238-240 °C | [2] |

| Density | ~1.4985 g/cm³ (estimate) | [2] |

| Solubility | Soluble in 10 parts water and ethanol; slightly soluble in ether. | [2] |

| Appearance | White crystalline solid or powder. | [1][2] |

| InChI Key | UPQQXPKAYZYUKO-UHFFFAOYSA-N | [1][4] |

| SMILES | NC(=O)C(Cl)(Cl)Cl | [4] |

Synthesis of this compound

This compound can be synthesized through various methods. A common industrial process involves the reaction of ethyl chloroacetate with ammonia.[2] Another high-purity method starts from hexachloroacetone and gaseous ammonia.[6]

Experimental Protocol: Synthesis from Hexachloroacetone and Gaseous Ammonia

This protocol is adapted from a patented industrial process for producing high-purity crystalline this compound.[6]

Materials:

-

Hexachloroacetone

-

Chloroform (solvent)

-

Gaseous Ammonia

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Prepare a 20-50% solution of hexachloroacetone in chloroform in a suitable reactor under an inert gas atmosphere.

-

Cool the solution and introduce gaseous ammonia over a period of 30 to 60 minutes, maintaining the reaction temperature between 0°C and 80°C. The pressure is kept between 1 and 4 bar.

-

Continue the reaction for an additional 90 to 150 minutes after the introduction of ammonia is complete.

-

The crystalline this compound product precipitates from the solution.

-

The product can be isolated by filtration and dried under vacuum.

This process is reported to yield high-purity (≥99%) crystalline this compound.[6]

Caption: Synthesis of High-Purity this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1][2][7]

Key Applications:

-

Pharmaceutical Synthesis: It is a precursor in the synthesis of long-acting sulfonamides and phentolamine.[2]

-

Agrochemical Production: Used in the manufacturing of herbicides and pesticides.[1][7]

-

Organic Synthesis: Serves as a starting material for the synthesis of trichloroacetonitrile, which is a key reagent in the Overman rearrangement.[8] It is also a precursor to trichloroacetimidates, which are widely used as glycosyl donors in carbohydrate chemistry.[9]

-

Biochemical Buffers: Used in the production of the buffer ADA (N-(Carbamoylmethyl)iminodiacetic acid).[2]

Caption: Applications of this compound as a Chemical Intermediate.

Role in Key Synthetic Methodologies

This compound is foundational to several important reactions in organic synthesis, particularly through its conversion to other reactive intermediates.

The Overman Rearrangement

The Overman rearrangement is a powerful method for synthesizing allylic amines from allylic alcohols. This reaction proceeds through an allylic trichloroacetimidate intermediate, which is formed from the corresponding allylic alcohol and trichloroacetonitrile (derived from this compound).[8] The rearrangement itself is a[2][2]-sigmatropic shift that is typically thermally or catalytically induced.[3]

Caption: The Overman Rearrangement Workflow.

Glycosylation Reactions

Glycosyl trichloroacetimidates are highly effective glycosyl donors for the synthesis of oligosaccharides and glycoconjugates.[9] These donors are prepared from the corresponding hemiacetals and trichloroacetonitrile. The subsequent glycosylation reaction is typically promoted by a catalytic amount of a Lewis or Brønsted acid.[9]

Experimental Protocol: Glycosidation using a Trichloroacetimidate Donor

This is a general protocol for a glycosylation reaction using a trichloroacetimidate donor.[9]

Materials:

-

Glycosyl acceptor

-

Trichloroacetimidate donor

-

Activated molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Celite®

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask under an argon atmosphere, dissolve the glycosyl acceptor and the trichloroacetimidate donor in anhydrous CH₂Cl₂.

-

Transfer this solution to a flask containing activated molecular sieves and stir at a temperature between -80°C and 0°C for 1 hour.

-

Add a catalytic amount (0.1–0.5 equivalents) of the Lewis acid promoter to the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the trichloroacetimidate donor is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Filter the mixture through a pad of Celite®, washing the pad with an organic solvent.

-

Separate the organic layer, wash with brine, and dry over Na₂SO₄.

-

Filter and concentrate the solution.

-

Purify the crude product by silica gel column chromatography.

Note: The formation of N-glycosyl this compound can be a potential side reaction.[9]

Safety and Handling

This compound is an irritant and is harmful if swallowed.[10] It can cause skin and eye irritation upon contact.[1] Handling should be performed in a well-ventilated area or under a fume hood.[1] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential when working with this compound.[1] Disposal must be in accordance with local regulations.[1]

References

- 1. This compound [anshulchemicals.com]

- 2. This compound cas no. 594-65-0 | UniVOOK Chemical [univook.com]

- 3. surface.syr.edu [surface.syr.edu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE10218603B4 - Process for the preparation of high purity crystalline this compound from hexachloroacetone - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 9. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2,2,2-Trichloroacetamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Trichloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Trichloroacetamide (TCA), an important intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on data clarity and experimental context.

Physical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][2][3] It possesses a strong odor and is known for its irritating properties.[3][4] A summary of its key physical and chemical identifiers is provided in the table below.

| Property | Value |

| CAS Number | 594-65-0[1][5][6][7] |

| Molecular Formula | C₂H₂Cl₃NO[1][5][6][8] |

| Molecular Weight | 162.40 g/mol [1][5][6][8][9] |

| Appearance | White to off-white crystalline powder, crystals, and/or chunks[1][2][10] |

| Melting Point | 139-143 °C[2][10][11] |

| Boiling Point | 238-240 °C[1][2][7] |

| Solubility in Water | 13 g/L at 20 °C[1][11] |

| Other Solubilities | Soluble in ethanol and ethyl ether[2][11], methanol (0.1 g/mL)[1] |

| Density | ~1.4985 g/cm³ (rough estimate)[2] |

| Vapor Pressure | 0.01 mmHg[9] |

| LogP (Octanol/Water) | 1.04[7] |

Chemical Properties and Reactivity

This compound is a versatile chemical intermediate. Its reactivity is largely dictated by the electron-withdrawing nature of the trichloromethyl group, which activates the adjacent amide functionality.

Stability and Incompatibility: The compound is generally stable under normal conditions.[1][12] However, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][12]

Hydrolysis: Under certain conditions, this compound can undergo hydrolysis to form trichloroacetic acid and ammonia.[3] This reaction can be catalyzed by either acids or bases.[13] Base-catalyzed hydrolysis typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide ion attacks the carbonyl carbon, leading to the substitution of the chloride and subsequent amide cleavage.[13] Acid-catalyzed hydrolysis can result in the cleavage of both the amide and ether groups in more complex derivatives.[13]

Caption: Hydrolysis of this compound.

Rearrangement Reactions: this compound and its derivatives, particularly trichloroacetimidates, are known to undergo rearrangement reactions. For instance, allylic trichloroacetimidates can undergo a[5][5]-sigmatropic rearrangement, known as the Overman rearrangement, to form allylic trichloroacetamides.[14][15] This reaction is thermally driven and proceeds through a concerted, chair-like six-membered transition state.[15] Similarly, benzylic trichloroacetimidates can rearrange to the corresponding benzylic trichloroacetamides, a transformation that can be catalyzed by Lewis acids and is thought to proceed through a cationic mechanism.[14][16]

Caption: The Overman Rearrangement workflow.

Role in Alkylation Reactions: Trichloroacetimidates, which can be synthesized from alcohols and trichloroacetonitrile (a derivative of this compound), are excellent alkylating agents.[16][17] They are activated by catalytic amounts of a Brønsted or Lewis acid, making them effective electrophiles for various nucleophiles, including alcohols, carboxylic acids, thiols, and indoles.[16] This reactivity is utilized in glycosylation reactions and for the benzylation of sensitive alcohols.[17][18][19]

Experimental Protocols

1. Synthesis of this compound

A common method for the production of this compound is through the reaction of an appropriate ester, such as ethyl chloroacetate, with ammonia.[2]

-

Methodology:

-

Cool ethyl chloroacetate to a temperature below 10°C.

-

While maintaining the low temperature and providing continuous agitation, slowly add ammonia (relative density 0.9).

-

A white crystalline precipitate of this compound will form immediately upon the addition of ammonia.[2]

-

The crude product can be collected and purified.

-

Caption: Synthesis workflow for this compound.

2. Purification of this compound

For applications requiring high purity, this compound can be purified by distillation.

-

Methodology:

-

Dissolve the crude this compound in xylene.

-

Dry the resulting solution using phosphorus pentoxide (P₂O₅).

-

Perform a fractional distillation of the dried solution to obtain purified this compound.[1]

-

Applications in Synthesis

This compound is a valuable building block in the chemical, pesticide, and pharmaceutical industries.[2][20]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of long-acting sulfonamides and phentolamine.[2]

-

Pesticides: The compound is used in the production of various herbicides and fungicides.[2][20]

-

Organic Synthesis: It is a precursor for synthesizing other important compounds like chloroacetonitrile and is used in electrophilic substitution, condensation, and amidation reactions.[2]

-

Biochemical Buffers: It is used to produce the buffer ADA (N-(Carbamoylmethyl)iminodiacetic acid).[2]

References

- 1. 2,2,2-Trichloroacetamide | 594-65-0 [chemicalbook.com]

- 2. This compound cas no. 594-65-0 | UniVOOK Chemical [univook.com]

- 3. CAS 594-65-0: this compound | CymitQuimica [cymitquimica.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. scbt.com [scbt.com]

- 7. This compound [stenutz.eu]

- 8. bangchemicals.com [bangchemicals.com]

- 9. This compound | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2,2-Trichloroacetamide, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. 2,2,2-Trichloroacetamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. researchgate.net [researchgate.net]

- 14. surface.syr.edu [surface.syr.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Report: Acid Catalyzed Alkylation Reactions of Trichloroacetimidates (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 17. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound [anshulchemicals.com]

An In-depth Technical Guide to the Safe Handling and Storage of Trichloroacetamide

This guide provides comprehensive safety information, handling protocols, and storage requirements for trichloroacetamide, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets to ensure a thorough understanding of the risks and mitigation strategies associated with this chemical.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Chemical Name | 2,2,2-Trichloroacetamide | [3][4] |

| Synonyms | TCA, Acetamide, 2,2,2-trichloro- | [1] |

| CAS Number | 594-65-0 | [3][5] |

| Molecular Formula | C₂H₂Cl₃NO | [1][3][5] |

| Molecular Weight | 162.4 g/mol | [1][5] |

| Appearance | White crystalline powder | [1][2] |

| Vapor Pressure | 0.01 mmHg | [1] |

| Solubility | Soluble in water | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] The primary hazards include serious eye irritation, with additional risks of skin irritation, respiratory irritation, and harm if swallowed.[1][5][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Code |

| Serious Eye Damage/Irritation | 2 / 2A | Causes serious eye irritation | H319 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |

| Acute Toxicity, Oral | 4 | Harmful if swallowed | H302 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |

The Globally Harmonized System (GHS) provides a standardized approach to hazard communication.

Caption: GHS hazard communication elements for this compound.

**3. Handling Protocols

Proper handling is crucial to minimize exposure and ensure personnel safety. All handling should be performed by trained personnel familiar with the substance's hazards.

Core Handling Principles:

-

Ventilation: Always use in a well-ventilated area.[2] For procedures that may generate dust, work under a chemical fume hood.

-

Personal Contact: Avoid all personal contact, including inhalation of dust and contact with eyes, skin, and clothing.[2][3]

-

Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3] Wash hands and face thoroughly after handling.[3] Contaminated work clothes should be laundered separately before reuse.[3]

-

Container Management: Keep containers securely sealed when not in use and protect them from physical damage.[3]

References

- 1. This compound | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.se [fishersci.se]

- 6. 2,2,2-Trichloroacetamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Solubility Profile of Trichloroacetamide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trichloroacetamide in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature for a broad range of solvents, this document summarizes the existing data and offers a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is utilized.

Introduction to this compound and its Solubility

This compound (TCA), with the chemical formula C₂H₂Cl₃NO, is a chlorinated derivative of acetamide. Its solubility is a critical physicochemical property that influences its behavior in various chemical and biological systems, including its application as a reagent in organic synthesis and its potential role in pharmaceutical formulations. The polarity of the amide group, combined with the presence of the trichloromethyl group, results in a unique solubility profile.

Quantitative Solubility Data

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Observations |

| Methanol | Alcohol | 0.1 g/mL[1] | Not Specified | Clear solution[1] |

| Ethanol | Alcohol | Soluble in 10 times its volume[2] | Not Specified | - |

| Diethyl Ether | Ether | Slightly soluble[2] | Not Specified | - |

| Water | - | 13 g/L[1] | 20 | - |

| Acetone | Ketone | Data not available | - | Expected to be soluble |

| Ethyl Acetate | Ester | Data not available | - | Expected to be soluble |

| Dichloromethane | Halogenated Hydrocarbon | Data not available | - | Expected to be soluble |

| Toluene | Aromatic Hydrocarbon | Data not available | - | Expected to have low solubility |

| Hexane | Aliphatic Hydrocarbon | Data not available | - | Expected to have very low solubility |

Note: The expectations for solubility in acetone, ethyl acetate, dichloromethane, toluene, and hexane are based on the general principle of "like dissolves like." this compound, being a polar molecule, is expected to be more soluble in polar solvents and less soluble in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if appropriate.

-

Vials for sample collection

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a specified time (e.g., 2 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

To remove any undissolved microparticles, filter the collected supernatant through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter.

-

Alternatively, the saturated solution can be centrifuged at a high speed to pellet the excess solid, and the supernatant can be carefully collected.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Conclusion

While there is a scarcity of comprehensive quantitative solubility data for this compound in a wide array of common organic solvents, the available information indicates its good solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for their determination. Further research to quantify the solubility of this compound in a broader range of solvents would be highly beneficial to the scientific community, particularly in the fields of synthetic chemistry and pharmaceutical sciences.

References

understanding the reactivity of the trichloromethyl group in Trichloroacetamide

An In-depth Technical Guide to the Reactivity of the Trichloromethyl Group in Trichloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TCAm), a derivative of trichloroacetic acid, is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] While the amide functional group exhibits characteristic reactivity, the presence of the trichloromethyl (-CCl₃) group imparts a unique and synthetically valuable mode of reactivity. This technical guide provides a comprehensive overview of the core reactivity of the -CCl₃ group, focusing on its function as a robust precursor for radical generation. We will delve into the mechanisms, applications, and experimental protocols associated with these transformations, providing drug development professionals and researchers with the foundational knowledge to leverage this chemistry in the synthesis of complex nitrogen-containing heterocycles.

Core Reactivity: The Trichloromethyl Group as a Radical Precursor

The primary and most synthetically exploited reactivity of the trichloromethyl group in this compound is its ability to serve as a precursor to the electrophilic (carbamoyl)dichloromethyl radical (•CHCl-C(O)NR₂).[3] The strong electron-withdrawing nature of the two remaining chlorine atoms and the adjacent carbamoyl moiety makes this radical species adept at reacting with a wide range of electron-rich and electron-deficient alkenes.[3] This reactivity is the cornerstone of powerful cyclization strategies for forming nitrogen-containing rings, such as β-, γ-, and δ-lactams, which are prevalent scaffolds in biologically active molecules.[3][4]

The overall process can be broken down into three fundamental steps:

-

Selective Radical Generation: A chlorine atom is abstracted from the trichloromethyl group by a catalyst or radical initiator.

-

Intramolecular Radical Cyclization: The newly formed radical attacks a tethered unsaturated bond (e.g., an alkene) within the same molecule. This step is typically rapid and highly regioselective, favoring exo cyclization to form stable 5- or 6-membered rings.[5]

-

Radical Quenching/Propagation: The cyclized radical is converted into the final stable product, either by reclaiming a halogen atom from the catalyst (in atom transfer reactions) or by abstracting a hydrogen atom from a donor molecule (in reductive cyclizations).[3]

Two predominant methodologies are employed to initiate this radical cascade: Atom Transfer Radical Cyclization (ATRC) and Reductive Radical Cyclization.

Atom Transfer Radical Cyclization (ATRC)

ATRC is a metal-catalyzed process where a transition metal complex reversibly abstracts a chlorine atom from the this compound.[3] This method is highly efficient for creating carbon-carbon and carbon-halogen bonds simultaneously.

-

Copper(I)-Mediated ATRC: Copper(I) chloride (CuCl) is a classic and effective catalyst for these transformations.[6] The reaction is often enhanced by the addition of bidentate amine ligands, such as 2,2'-bipyridine (bpy), which increase the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures and shorter reaction times.[3]

-

Ruthenium(II)-Mediated ATRC: Ruthenium complexes, particularly RuCl₂(PPh₃)₃, are also powerful catalysts for the ATRC of trichloroacetamides.[7] These reactions can be significantly accelerated using microwave irradiation, drastically reducing reaction times from hours to minutes.[7]

The catalytic cycle for ATRC involves the oxidation of the metal catalyst (e.g., Cu(I) to Cu(II)) upon chlorine abstraction, followed by its reduction back to the initial state when it transfers a chlorine atom to the cyclized radical intermediate to furnish the final product.[3]

Reductive Radical Cyclization

In contrast to ATRC, reductive methods quench the cyclized radical by hydrogen atom transfer, resulting in a dichlorinated lactam product where the third chlorine has been replaced by hydrogen. These reactions are typically mediated by hydride donors.

-

Tin-Based Reagents: Tributyltin hydride (Bu₃SnH) is a highly effective reagent for reductive cyclizations.[3][8] It requires a radical initiator, such as azobisisobutyronitrile (AIBN), to generate the tributyltin radical (Bu₃Sn•), which then abstracts a chlorine atom from the this compound to propagate the chain reaction.

-

Silicon and Boron-Based Reagents: Due to the toxicity of organotin compounds, alternative hydride donors such as tris(trimethylsilyl)silane ((Me₃Si)₃SiH) and, more recently, sodium cyanoborohydride (NaBH₃CN) have been developed as safer and more environmentally benign options.[3][4][9]

References

- 1. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. DSpace [diposit.ub.edu]

- 4. Radical Cyclization of Trichloroacetamides: Synthesis of Lactams [diposit.ub.edu]

- 5. Radical cyclization - Wikipedia [en.wikipedia.org]

- 6. Cu(I)-catalyzed atom transfer radical cyclization of trichloroacetamides tethered to electron-deficient, -neutral, and -rich alkenes: synthesis of polyfunctionalized 2-azabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Evolving Role of Trichloroacetamide in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trichloroacetamide, a seemingly simple chlorinated amide, has carved a significant niche in the synthetic organic chemist's toolbox over the past half-century. Its journey from a laboratory curiosity to a versatile reagent and intermediate reflects the broader evolution of synthetic methodology, from the development of powerful rearrangement reactions to the harnessing of radical chemistry. This in-depth guide provides a historical overview of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and graphical representations of core mechanistic pathways.

The Dawn of a New Amine Synthesis: The Overman Rearrangement

The story of this compound's prominence in modern organic synthesis begins in 1974 with the groundbreaking work of Professor Larry Overman.[1][2][3][4] The Overman rearrangement , a[5][5]-sigmatropic rearrangement of allylic trichloroacetimidates to their corresponding trichloroacetamides, provided a novel and powerful method for the synthesis of allylic amines.[1][2][4] This reaction was significant as it allowed for the 1,3-transposition of an alcohol to an amine functionality, often with high stereoselectivity.[4] The this compound intermediate is a key player in this transformation, formed via the rearrangement of the initially synthesized trichloroacetimidate from an allylic alcohol and trichloroacetonitrile.[1][6] The thermodynamic driving force for this irreversible rearrangement is the formation of the stable amide bond.[7]

The initial discovery detailed thermal and mercuric ion-catalyzed versions of the rearrangement.[4] Subsequent developments have expanded the scope and utility of this reaction, including the use of palladium(II) and other transition metal catalysts to facilitate the rearrangement under milder conditions and to achieve high levels of enantioselectivity.[4][6]

Quantitative Data for the Overman Rearrangement

| Entry | Allylic Alcohol Substrate | Catalyst/Conditions | Product (this compound) | Yield (%) | Reference |

| 1 | (E)-2-Hexen-1-ol | 1. CCl3CN, DBU, CH2Cl2, 0 °C to rt; 2. (S)-COP-Cl, CH2Cl2, rt | (R,E)-N-(1-propylallyl)-2,2,2-trichloroacetamide | 92 | Organic Syntheses, 2005, 82, 134 |

| 2 | Geraniol | 1. CCl3CN, NaH, Et2O; 2. K2CO3, MeOH, 140 °C | N-((2E,6E)-3,7-dimethylocta-2,6-dien-1-yl)-2,2,2-trichloroacetamide | 81 | J. Am. Chem. Soc. 1976, 98, 2901 |

| 3 | Cinnamyl alcohol | 1. CCl3CN, NaH, Et2O; 2. Toluene, 110 °C | N-(1-phenylallyl)-2,2,2-trichloroacetamide | 99 | J. Am. Chem. Soc. 1976, 98, 2901 |

Experimental Protocols

Protocol 1: Synthesis of an Allylic Trichloroacetimidate

This procedure is adapted from Organic Syntheses.[8]

-

A flame-dried round-bottomed flask equipped with a magnetic stir bar is charged with the allylic alcohol (1.0 equiv).

-

Anhydrous dichloromethane is added to dissolve the alcohol.

-

The solution is cooled to 0 °C in an ice bath.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) is added, followed by the dropwise addition of trichloroacetonitrile (1.5 equiv).

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, while monitoring by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the allylic trichloroacetimidate.

Protocol 2: The Overman Rearrangement

This procedure is a general representation of a thermally induced Overman Rearrangement.

-

The purified allylic trichloroacetimidate (1.0 equiv) is dissolved in a high-boiling solvent such as toluene or xylene.

-

The solution is heated to reflux (typically 110-140 °C) and the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or flash column chromatography.

Logical Workflow for the Overman Rearrangement

Caption: Workflow of the Overman Rearrangement.

Harnessing Radicals: this compound in Heterocycle Synthesis

Beginning in the 1980s , this compound emerged as a valuable precursor for the generation of electrophilic dichloromethylcarbamoyl radicals.[9] These radicals have been extensively utilized in the synthesis of nitrogen-containing heterocycles, particularly lactams, through intramolecular cyclization reactions.[9][10][11] The synthetic utility of this approach lies in its ability to form carbon-carbon bonds under relatively mild conditions, with the this compound moiety serving as a robust handle for radical generation.

Two primary strategies have been developed for the generation of radicals from trichloroacetamides:

-

Atom Transfer Radical Cyclization (ATRC): This method typically employs a transition metal catalyst, such as a copper(I) or ruthenium(II) complex, to abstract a chlorine atom from the this compound, generating the key radical intermediate.[9][10][11] The use of bidentate ligands, like bipyridine, with CuCl was found to accelerate these reactions.[9]

-

Reductive Cyclization: In this approach, a reducing agent, such as tributyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane ((Me3Si)3SiH), is used to generate the radical.[9][10][11] These reactions are often initiated by a radical initiator like azobisisobutyronitrile (AIBN).

Quantitative Data for Radical Cyclizations of Trichloroacetamides

| Entry | This compound Substrate | Reagents/Conditions | Product (Lactam) | Yield (%) | Reference |

| 1 | N-allyl-N-benzyl-2,2,2-trichloroacetamide | CuCl, bpy, CH2Cl2, reflux | 1-benzyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one | 85 | Synthesis 2017, 49, 1481 |

| 2 | N-(cyclohex-2-en-1-yl)-2,2,2-trichloroacetamide | RuCl2(PPh3)3, Toluene, 110 °C | 3,3-dichloro-3a,4,5,6,7,7a-hexahydro-1H-indol-2-one | 75 | Molecules 2024, 29, 2035 |

| 3 | N-(but-3-en-1-yl)-2,2,2-trichloroacetamide | Bu3SnH, AIBN, Benzene, reflux | 3,3-dichloro-1-piperidin-2-one | 68 | J. Org. Chem. 1993, 58, 468 |

Experimental Protocols

Protocol 3: Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)

This is a general procedure for a CuCl/bipyridine-mediated ATRC.

-

To a solution of the N-alkenyl this compound (1.0 equiv) in a degassed solvent (e.g., dichloromethane or acetonitrile) is added copper(I) chloride (0.1-0.2 equiv) and 2,2'-bipyridine (0.1-0.2 equiv).

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite to remove the copper salts.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the desired lactam.

Protocol 4: Reductive Radical Cyclization with Tributyltin Hydride

This procedure outlines a typical Bu3SnH-mediated radical cyclization.

-

A solution of the N-alkenyl this compound (1.0 equiv) and AIBN (0.1-0.2 equiv) in degassed benzene or toluene is heated to reflux.

-

A solution of tributyltin hydride (1.1-1.5 equiv) in the same solvent is added dropwise over several hours via a syringe pump.

-

The reaction is maintained at reflux until all the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Signaling Pathway for Radical Cyclization

Caption: Key steps in radical cyclization.

A Side Note in Glycosylation Chemistry

In the realm of carbohydrate chemistry, this compound has been recognized as a common byproduct in glycosylation reactions that utilize trichloroacetimidate donors. For a long time, the formation of this amide was presumed to be the result of an intramolecular rearrangement. However, recent mechanistic studies employing crossover experiments with 13C and 15N labeled donors have unequivocally demonstrated that this compound is formed via an intermolecular aglycon transfer mechanism.[5][12][13][14] This finding has significant implications for optimizing glycosylation protocols, as it highlights the importance of controlling the concentration of reactive intermediates to minimize the formation of this undesired side product.

The Trichloroacetyl Group as a Protecting Group for Amines

The trichloroacetyl moiety, and by extension this compound, can be used as a protecting group for amines. The electron-withdrawing nature of the trichloromethyl group makes the amide bond susceptible to cleavage under specific conditions, allowing for the unmasking of the amine. While not as ubiquitous as other amine protecting groups like Boc or Cbz, the trichloroacetyl group offers an alternative that can be removed under conditions that may be orthogonal to other protecting groups in a complex molecule.

Deprotection of Trichloroacetamides

| Entry | This compound Substrate | Deprotection Reagent/Conditions | Product (Amine) | Yield (%) | Reference |

| 1 | N-benzyl-2,2,2-trichloroacetamide | K2CO3, MeOH, H2O, reflux | Benzylamine | 95 | Greene's Protective Groups in Organic Synthesis |

| 2 | N-(1,1-dimethyl-2-propenyl)-2,2,2-trichloroacetamide | NaOH (6M), EtOH, reflux | 1,1-dimethyl-2-propenylamine | Not specified | J. Org. Chem. 2012, 77, 6051 |

| 3 | Various functionalized substrates | Cs2CO3, DMF or DMSO, 100 °C | Corresponding amine | Good | Org. Lett. 2006, 8, 3263 |

Experimental Protocol

Protocol 5: Base-Mediated Deprotection of a this compound

This is a general procedure for the hydrolysis of a this compound.

-

The this compound (1.0 equiv) is dissolved in a mixture of methanol and water.

-

An excess of a base, such as potassium carbonate or sodium hydroxide, is added to the solution.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated to afford the crude amine, which can be further purified if necessary.

Conclusion

From its pivotal role in the Overman rearrangement to its application in radical cyclizations and as a protecting group, this compound has demonstrated remarkable versatility in organic synthesis. Its history is a testament to the ingenuity of synthetic chemists in repurposing and finding new applications for existing chemical entities. For researchers and professionals in drug development, a thorough understanding of the reactivity and historical context of this compound provides a valuable perspective for the design of novel synthetic routes to complex molecular targets. The continued exploration of its chemistry may yet unveil new and unforeseen applications for this venerable reagent.

References

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. synarchive.com [synarchive.com]

- 4. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Formation of glycosyl trichloroacetamides from trichloroacetimidate donors occurs through an intermolecular aglycon transfer reaction | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 6. Overman Rearrangement [organic-chemistry.org]

- 7. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. DSpace [diposit.ub.edu]

- 10. researchgate.net [researchgate.net]

- 11. Radical Cyclization of Trichloroacetamides: Synthesis of Lactams [diposit.ub.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Industrial Applications of Trichloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetamide (TCA), a chlorinated amide derived from trichloroacetic acid, is a versatile and pivotal compound in modern industrial chemistry. Its unique chemical properties, stemming from the electron-withdrawing nature of the trichloromethyl group, make it an important intermediate and reagent in a wide array of applications, particularly in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the core industrial uses of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.

Industrial Synthesis of High-Purity this compound

The industrial production of high-purity crystalline this compound is crucial for its subsequent applications, especially in the pharmaceutical industry where stringent purity standards are required. Two primary industrial synthesis routes have been patented and optimized for large-scale production, achieving high yields and purity.

Table 1: Industrial Synthesis of this compound - Key Process Parameters and Yields

| Parameter | Process 1: From Hexachloroacetone | Process 2: From Trichloroacetyl Chloride |

| Starting Material | Hexachloroacetone | Trichloroacetyl Chloride |

| Reagent | Gaseous Ammonia | Gaseous Ammonia |

| Solvent | Chloroform | Methyl t-butyl ether |

| Reaction Temperature | 0°C to 80°C | 0°C to 60°C |

| Pressure | 1 to 4 bar | 1 to 4 x 105 Pa |

| Reaction Time | 30-60 min (ammonia addition) + 90-150 min (stirring) | Not specified |

| Molar Yield | Up to 98% | Over 90% |

| Product Purity | > 99% by weight | > 99% by weight |

| Key Advantages | High purity, efficient, safe | High purity, use of a safer solvent |

Experimental Protocol: Synthesis from Hexachloroacetone[1]

This process outlines the production of high-purity crystalline this compound from hexachloroacetone and gaseous ammonia.

-

Reaction Setup: A 20-50% solution of hexachloroacetone in chloroform is prepared in a suitable chemical reactor under an inert gas atmosphere.

-

Ammoniation: Gaseous ammonia is introduced into the solution over a period of 30 to 60 minutes at a reaction temperature between 0°C and 80°C and a pressure of 1 to 4 bar. The reaction is exothermic, and cooling is applied to maintain the desired temperature.

-

Reaction Completion: After the addition of ammonia, the reaction mixture is stirred for an additional 90 to 150 minutes at 30°C to 60°C.

-

Product Isolation: The reaction mixture is then cooled to 0°C to 20°C, and the precipitated crystalline this compound is isolated by filtration.

-

Drying: The product is dried under vacuum at 40°C to 80°C to yield high-purity this compound.

Experimental Protocol: Synthesis from Trichloroacetyl Chloride[2]

This alternative industrial process utilizes trichloroacetyl chloride as the starting material.

-

Reaction Setup: A 20-30% solution of trichloroacetyl chloride in methyl t-butyl ether is prepared in a reactor under an inert atmosphere.

-

Ammoniation: Gaseous ammonia is introduced into the solution at a reaction temperature of 0°C to 60°C and a pressure of 1 to 4 x 105 Pa.

-

Reaction and Filtration: The resulting suspension is stirred, and the by-product, ammonium chloride, is removed by filtration.

-

Crystallization and Isolation: The solvent is distilled off from the filtrate, and the residue is cooled to 0°C to 20°C to crystallize the this compound, which is then isolated by filtration.

-

Drying: The final product is dried under vacuum at 40°C to 80°C.

Pharmaceutical Applications: A Key Building Block

This compound and its derivatives are instrumental in the synthesis of a variety of pharmaceuticals, including antitumor agents and antibiotics. The trichloroacetyl group can be a key pharmacophore or serve as a protecting group during complex synthetic sequences.

Synthesis of Antitumor Agents

Substituted chloroacetamides have been investigated as potential cancer stem cell inhibitors.[1] Furthermore, tryptamine derivatives incorporating a 1,1,1-trichloroethyl group, derived from this compound, have shown significant activity in hematological cancer cell lines.[2]

A notable application is in the synthesis of inhibitors for the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] Derivatives of this compound are used to construct the core structures of these inhibitors.

Table 2: Synthesis of a PI3K/Akt/mTOR Pathway Inhibitor Intermediate

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield |

| 1. Amine Protection | Primary Amine | Trichloroacetyl chloride, Triethylamine, Dichloromethane | N-Trichloroacetyl Amine | >95% |

| 2. Cyclization | N-Trichloroacetyl Amine | Base (e.g., Sodium Hydride), DMF | Heterocyclic Intermediate | Variable |

| 3. Functionalization | Heterocyclic Intermediate | Various electrophiles | Final Inhibitor Scaffold | Variable |

The general workflow for synthesizing these inhibitors often involves the initial protection of an amine with a trichloroacetyl group, followed by cyclization and further functionalization to build the complex heterocyclic systems required for kinase inhibition.

Caption: Synthetic workflow for PI3K/Akt/mTOR inhibitors.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Inhibitors synthesized using this compound derivatives target key kinases within this pathway, such as PI3K and mTOR, to block downstream signaling and induce apoptosis in cancer cells.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Agrochemicals: Herbicides and Pesticides

This compound is a key intermediate in the production of various herbicides and pesticides.[6] Its derivatives are used to synthesize active ingredients that control weed growth and protect crops. While specific industrial protocols for the synthesis of commercial herbicides are proprietary, the general chemical transformations often involve the reaction of this compound or its activated forms with other organic molecules.

Role in Organic Synthesis: Protecting Groups

The trichloroacetyl group is a valuable protecting group for amines in multi-step organic synthesis.[7] It is stable under a variety of reaction conditions and can be readily removed when needed.

Table 3: Protection and Deprotection of Amines using the Trichloroacetyl Group

| Process | Reagents and Conditions | Product | Yield |

| Protection | Trichloroacetyl chloride, Triethylamine, Dichloromethane | N-Trichloroacetyl Amine | Typically >90% |

| Deprotection | 6 M NaOH in Ethanol, 18 hr | Free Amine | 97%[5] |

| Deprotection | 3N NaOH in Methanol, 50°C, 24 hr | Free Amine | 77%[5] |

Experimental Protocol: Deprotection of an N-Trichloroacetyl Amine[6]

The following protocol describes the removal of the trichloroacetyl protecting group from an amine.

-

Reaction Setup: A solution of the N-(trichloroacetyl)-protected amine (e.g., 1.69 mmol) in ethanol (9.0 mL) is prepared.

-

Base Addition: An aqueous solution of sodium hydroxide (6 M, 8.5 mL, 51 mmol) is added to the solution.

-

Reaction: The mixture is stirred for 18 hours.

-

Workup: The solution is extracted with ether (3 x 30 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and filtered.

-

Isolation: The filtrate is acidified with HCl gas, and the resulting suspension is concentrated in vacuo to afford the pure amine hydrochloride salt.

Polymer Science: Surface Modification

While less documented than its other applications, this compound and its derivatives can be used for the surface functionalization of polymers. The reactive nature of the trichloroacetyl group allows for its attachment to polymer surfaces, thereby introducing new functional groups that can alter the surface properties or serve as handles for further chemical modifications. For instance, surfaces can be modified to improve biocompatibility, adhesion, or to attach bioactive molecules. This is an emerging area of application with potential for creating advanced materials.

Conclusion

This compound is a cornerstone of industrial organic synthesis, with far-reaching applications in pharmaceuticals, agrochemicals, and as a critical tool in complex organic synthesis. Its industrial production is well-established, providing a high-purity starting material for these diverse applications. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this compound is essential for leveraging its full potential in the creation of novel and valuable chemical entities. The continued exploration of its utility, particularly in areas like polymer science, promises to further expand its industrial significance.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. DE10218603B4 - Process for the preparation of high purity crystalline this compound from hexachloroacetone - Google Patents [patents.google.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Trichloroacetamide: A Versatile Precursor for the Synthesis of Essential Pesticides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetamide (TCA), a chlorinated amide derived from trichloroacetic acid, serves as a pivotal precursor in the synthesis of a variety of agrochemicals. Its chemical reactivity, particularly the trichloromethyl group, allows for its conversion into key intermediates for the production of potent fungicides and herbicides. This technical guide provides a comprehensive overview of the synthetic pathways leveraging this compound for the preparation of the fungicide etridiazole and chloroacetamide-based herbicides. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these synthetic routes in a research and development setting.

Introduction

This compound (C₂H₂Cl₃NO) is a versatile chemical intermediate with significant applications in the agricultural sector.[1] Its utility stems from its role as a precursor to several key building blocks in pesticide synthesis. This guide focuses on two major classes of pesticides derived from this compound: the fungicide etridiazole and the widely used chloroacetamide herbicides. The synthesis of these compounds highlights the chemical transformations of the trichloromethyl and amide functionalities of this compound.

Fungicide Synthesis: The Pathway to Etridiazole

Etridiazole, a soil fungicide effective against Pythium and Phytophthora species, is a prime example of a commercial agrochemical synthesized from a this compound-derived intermediate. The synthetic route involves the dehydration of this compound to trichloroacetonitrile, which is then converted to trichloroacetamidine hydrochloride, a key precursor for the thiadiazole ring formation.

Synthesis of Trichloroacetonitrile from this compound

The initial step in the synthesis of etridiazole from this compound is the dehydration of the amide to the corresponding nitrile. This reaction is a standard transformation in organic chemistry.

Caption: Dehydration of this compound.

Synthesis of Trichloroacetamidine Hydrochloride

Trichloroacetonitrile is then reacted with ammonia and hydrogen chloride to form trichloroacetamidine hydrochloride.[1]

Caption: Formation of Trichloroacetamidine Hydrochloride.

Synthesis of 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole

A key intermediate for etridiazole is 3-trichloromethyl-5-chloro-1,2,4-thiadiazole. This is synthesized by reacting trichloroacetamidine with trichloromethanesulfenyl chloride.[2]

Caption: Synthesis of the Thiadiazole Intermediate.

Synthesis of Etridiazole

The final step involves the reaction of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole with an ethoxide source, typically sodium ethoxide in ethanol, to yield etridiazole.[3]

Caption: Final Synthesis of Etridiazole.

Herbicide Synthesis: The Chloroacetamide Class

This compound is a member of the broader class of chloroacetamides, which includes prominent herbicides such as acetochlor and alachlor. The synthesis of these herbicides typically involves the reaction of chloroacetyl chloride with a substituted aniline. While not a direct conversion, this compound can be a starting point for the synthesis of chloroacetyl chloride.

Conversion of this compound to Chloroacetyl Chloride (A Plausible Route)

A feasible, albeit multi-step, pathway from this compound to chloroacetyl chloride involves hydrolysis to trichloroacetic acid, followed by conversion to the acid chloride, and then a subsequent reduction/chlorination. A more direct industrial route to chloroacetyl chloride often starts from chloroacetic acid. For the purpose of this guide, we will focus on the use of chloroacetyl chloride as the key intermediate.

General Synthesis of Chloroacetamide Herbicides

The general synthetic scheme for chloroacetamide herbicides involves the N-acylation of a substituted aniline with chloroacetyl chloride.

Caption: General Synthesis of Chloroacetamide Herbicides.

Experimental Protocols

Synthesis of Etridiazole

Step 1: Preparation of Trichloroacetamidine

-

Reaction: Trichloroacetonitrile is reacted with ammonia in a suitable solvent.

-

Procedure: Lower primary and secondary aliphatic amines are treated with trichloroacetonitrile in aqueous solutions. For higher aliphatic and cyclic amines, the reaction can be carried out in the absence of a solvent. Aromatic primary amines are reacted with trichloroacetonitrile in a water-methanol solution. The reactions are generally characterized by their simplicity and high yields without the need for catalysts.[4]

Step 2: Synthesis of 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole

-

Reaction: Trichloroacetamidine or its hydrochloride is reacted with trichloromethanesulfenyl chloride in an inert immiscible organic solvent, followed by cyclization.

-

Procedure (based on US Patent 3,979,403 A):

-

React trichloromethanesulfenyl chloride with a 1 to 25% molar excess of trichloroacetamidine at a temperature in the range of -20°C to 50°C.[2]

-

The reaction is carried out in the presence of an inert immiscible organic solvent.

-

The pH of the reaction mixture is maintained between 5 and 10 during the reaction.

-

The resulting adduct is then cyclized to form 3-trichloromethyl-5-chloro-1,2,4-thiadiazole.

-

Yields in excess of 90% of theory can be obtained with this method.[2]

-

Step 3: Synthesis of Etridiazole

-

Reaction: 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole is reacted with sodium ethoxide in ethanol.

-

Procedure (based on US Patent 3,260,725, referenced in US3979403A):

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

-

3-Trichloromethyl-5-chloro-1,2,4-thiadiazole is added to the sodium ethoxide solution.

-

The reaction mixture is stirred, likely at a controlled temperature, until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then worked up by quenching with water, extracting the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane), and drying the organic layer.

-

The crude product is purified by distillation under reduced pressure or by chromatography to yield pure etridiazole.

-

Synthesis of Acetochlor

Step 1: Synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (Anilide Intermediate)

-

Reaction: 2-ethyl-6-methylaniline is reacted with chloroacetyl chloride.

-

Procedure:

-

Dissolve 2-ethyl-6-methylaniline in a suitable inert solvent (e.g., toluene, dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution with stirring. An HCl trap is recommended.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time until completion.

-

The reaction mixture is then washed with water and/or a dilute base to remove any unreacted acid chloride and HCl.

-

The organic layer is dried over a drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude anilide intermediate.

-

Step 2: Synthesis of Acetochlor

-

Reaction: The anilide intermediate is reacted with chloromethyl ethyl ether in the presence of a base.

-

Procedure (based on general knowledge and patent literature): [5]

-

Dissolve the anilide intermediate in a suitable solvent.

-

Add a base, such as sodium hydroxide.

-

Add chloromethyl ethyl ether to the mixture.

-

Stir the reaction at a controlled temperature for several hours.

-

After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude acetochlor is then purified, typically by vacuum distillation.

-

Quantitative Data

| Compound | Precursor(s) | Reaction Type | Yield (%) | Purity (%) | Spectroscopic Data (References) |

| Trichloroacetamidine | Trichloroacetonitrile, Ammonia | Addition | High | - | - |

| 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole | Trichloroacetamidine, Trichloromethanesulfenyl chloride | Cyclization | >90[2] | - | - |

| Etridiazole | 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole, Sodium ethoxide | Nucleophilic Substitution | - | - | Mass Spectrum, IR Spectrum, GC data available from NIST WebBook.[6] |

| Chloroacetyl chloride | Chloroacetic acid, Chlorinating agent | Acyl-Halogen Exchange | 89.59[7] | 99.18[7] | - |

| Acetochlor | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, Chloromethyl ethyl ether | N-Alkylation | 94.1 (conversion rate)[8] | 95[8] | 1H NMR, 13C NMR, and Mass spectral data are available in various databases and publications. |

| Alachlor | 2,6-diethyl-N-(methoxymethyl)aniline, Chloroacetyl chloride | N-Acylation | - | - | Mass Spectrum, IR Spectrum, GC data available from NIST WebBook.[9] |

Conclusion

This compound is a valuable and versatile starting material and intermediate in the synthesis of important pesticides. Through a series of well-established chemical transformations, it can be efficiently converted into the fungicide etridiazole. Furthermore, as a member of the chloroacetamide family, it is structurally related to a major class of herbicides, and its derivative, chloroacetyl chloride, is a key building block for their synthesis. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the agrochemical industry to explore and optimize the synthesis of these and other related compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US3979403A - Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole - Google Patents [patents.google.com]

- 3. Etridiazole - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Acetochlor - Wikipedia [en.wikipedia.org]

- 6. Etridiazole [webbook.nist.gov]

- 7. Chloroacetyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN101270062B - The production process of acetochlor by methylene method - Google Patents [patents.google.com]

- 9. Alachlor [webbook.nist.gov]

An In-depth Technical Guide to Trichloroacetamide in Pharmaceutical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetamide (TCA), a halogenated amide with the chemical formula C₂H₂Cl₃NO, is a versatile and pivotal intermediate in modern pharmaceutical chemistry.[1] Its unique chemical properties, stemming from the electron-withdrawing nature of the trichloromethyl group, make it a valuable reagent in a variety of synthetic transformations.[2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and diverse applications in the synthesis of pharmaceuticals and as a protective group. Detailed experimental protocols and mechanistic pathways are presented to offer a practical resource for laboratory and industrial applications.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂Cl₃NO | [3] |

| Molecular Weight | 162.40 g/mol | [4] |

| Appearance | Off-white crystalline powder | [5] |

| Melting Point | 139-141 °C | [5] |

| Boiling Point | 238-240 °C | [5] |

| Solubility | Soluble in 10 volumes of water and ethanol, slightly soluble in ether. | [6] |

| CAS Number | 594-65-0 | [6] |

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and causes skin and serious eye irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, should always be worn.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5]

Synthesis of this compound

High-purity crystalline this compound is crucial for its application in pharmaceutical synthesis.[9] Several methods for its preparation have been developed, with the reaction of trichloroacetyl chloride with gaseous ammonia being a common and efficient approach.

Experimental Protocol: Synthesis from Trichloroacetyl Chloride

This protocol describes the synthesis of high-purity crystalline this compound.[9]

Materials:

-

Trichloroacetyl chloride

-

Gaseous ammonia

-

Methyl t-butyl ether (MTBE)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Prepare a 20-30% (w/w) solution of trichloroacetyl chloride in MTBE in a reaction vessel under an inert gas atmosphere.

-

Maintain the reaction temperature between 0-60 °C.

-

Introduce gaseous ammonia into the solution with or without external cooling. The reaction is exothermic.

-

Continue the introduction of ammonia until the heat of reaction subsides and the temperature begins to drop.

-

Stir the resulting suspension for an additional 45-75 minutes at the reaction temperature.

-

Filter the suspension to separate the ammonium chloride byproduct.

-

Wash the filter cake with MTBE.

-

Combine the filtrate and the washings.

-

Distill off the MTBE under normal pressure.

-

Cool the distillation residue to 0-20 °C to crystallize the this compound.

-

Filter the crystalline product and dry it under vacuum at 40-80 °C.

This process can yield this compound with a purity of at least 99% by weight.[9]

Applications in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of a wide range of pharmaceutical compounds, including sulfa drugs, and as versatile protecting groups.

Precursor to Trichloroacetonitrile for the Overman Rearrangement